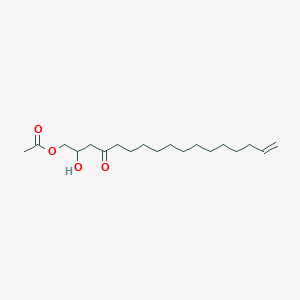
1-Acetoxy-2-hydroxy-16-heptadecen-4-one
説明
1-Acetoxy-2-hydroxy-16-heptadecen-4-one is a long-chain fatty alcohol . Its IUPAC name is (2-hydroxy-4-oxoheptadec-16-enyl) acetate . It has been found in the exocarp of the Malus domestica (apple) species .
Molecular Structure Analysis
The molecular formula of 1-Acetoxy-2-hydroxy-16-heptadecen-4-one is C19H34O4 . Its exact mass is 326.24571 . The InChI representation of its structure isInChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,19,22H,1,4-16H2,2H3 . Physical And Chemical Properties Analysis
1-Acetoxy-2-hydroxy-16-heptadecen-4-one has a net charge of 0 . It has 23 heavy atoms , no rings , and 17 rotatable bonds . Its Van der Waals molecular volume is 364.50 , and its topological polar surface area is 63.60 . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . Its logP is 4.92 , and its molar refractivity is 94.25 .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Clickable Polylactide : 1-Acetoxy-2-hydroxy-16-heptadecen-4-one can be a precursor in the synthesis of polylactides, which are vital in the creation of ‘clickable’ polymers. These polymers can have various functional groups attached, altering their physicochemical properties. A safe and economical method for synthesizing a key intermediate, 2-Hydroxy-4-pentynoic acid, from readily available materials, has been developed, demonstrating the potential for efficient and cost-effective production of such polymers (Zhang, Ren, & Baker, 2014).
Regio- and Stereo-Selective Synthesis : The compound can also be used in the synthesis of complex organic molecules, such as 2-hydroxy-3-methylochromycinone, demonstrating its utility in producing compounds with potential anticancer activity. This synthesis involves multiple steps, including a Diels-Alder reaction, showcasing the compound's versatility in organic synthesis (Rozek et al., 2001).
Synthesis of Reductones : Additionally, 1-Acetoxy-2-hydroxy-16-heptadecen-4-one is important in the synthesis of reductones and other 2-acetoxy-1,3-dicarbonyl compounds. These compounds have various applications in organic chemistry, including as intermediates in pharmaceutical synthesis (Sugiyama et al., 1967).
Biological Applications
Enzymatic Kinetic Resolution : The compound has been used in enzymatic kinetic resolution processes. For example, its derivatives have been resolved using lipase, which is crucial in the production of chiral compounds used in various pharmaceutical applications (Izumi, Tamura, & Sasaki, 1992).
Catalysis and Biochemical Reactions : It also plays a role in catalysis, as demonstrated in studies involving Pd(II) complexes. These studies are important for understanding photoinduced proton-coupled electron transfer, a fundamental process in many biochemical reactions (Okawara, Abe, Shimakoshi, & Hisaeda, 2012).
Pharmaceutical Synthesis : The compound is instrumental in the synthesis of α-hydroxy acids, crucial in pharmaceutical manufacturing. Recent studies have shown how modifying both the biocatalyst and substrate can significantly improve the efficiency of enzymatic processes involving α-acetoxy acids (Ma et al., 2014).
作用機序
While the exact mechanism of action of 1-Acetoxy-2-hydroxy-16-heptadecen-4-one is not clear, it’s known that it’s used in screening methods for identifying small molecule inhibitors of jumonji at-rich interactive domain 1a (JARID1A) and 1b (JARID1B) histone demethylase . These are potential methods of use for treating cancer .
将来の方向性
特性
IUPAC Name |
(2-hydroxy-4-oxoheptadec-16-enyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,19,22H,1,4-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBCMVFDVFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC(=O)CCCCCCCCCCCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315539 | |
| Record name | Avocadenone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |
CAS RN |
25346-18-3 | |
| Record name | Avocadenone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25346-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avocadenone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
| Record name | 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




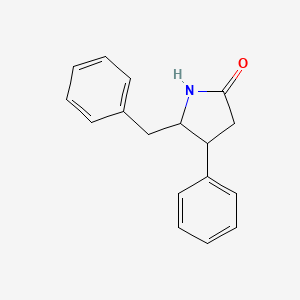
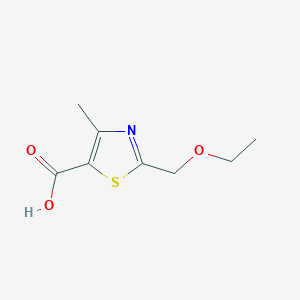
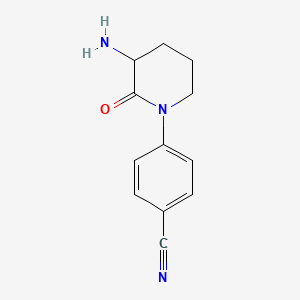

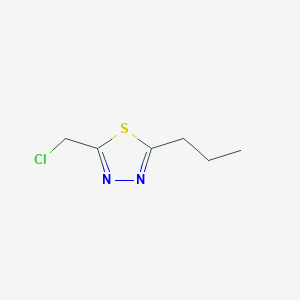
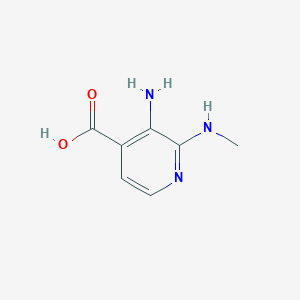

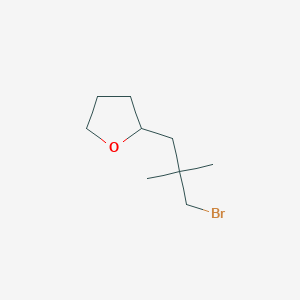
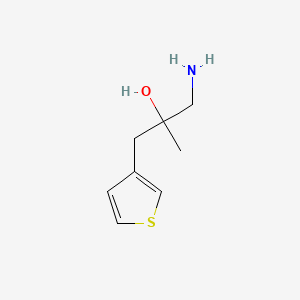
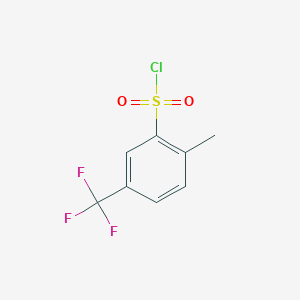
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline](/img/structure/B1528855.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B1528857.png)
![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)